molecular formula C14H12F2 B14685968 4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl CAS No. 31599-91-4

4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B14685968
CAS No.: 31599-91-4
M. Wt: 218.24 g/mol
InChI Key: HDKNGWUBDOQZMF-UHFFFAOYSA-N
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Description

4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2. It consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached to the rings. This compound is part of the biphenyl family, known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or toluene

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors for better control and efficiency

    Purification: Crystallization or chromatography to obtain high-purity product

    Safety Measures: Proper handling of reagents and catalysts to ensure safety and minimize environmental impact

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of fluorine atoms, the compound can undergo electrophilic aromatic substitution reactions.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without fluorine atoms.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl derivatives without fluorine atoms.

Scientific Research Applications

4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

    4,4’-Difluorobiphenyl: Lacks the methyl groups, leading to different reactivity and applications.

    2,2’-Dimethylbiphenyl: Lacks the fluorine atoms, resulting in different chemical properties.

    4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

The uniqueness of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl lies in the combination of fluorine and methyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

31599-91-4

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

4-fluoro-1-(4-fluoro-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H12F2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

HDKNGWUBDOQZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)C

Origin of Product

United States

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